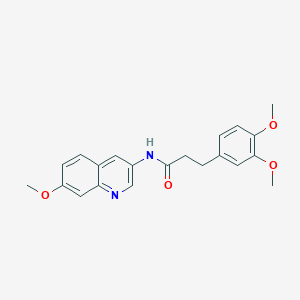

3-(3,4-dimethoxyphenyl)-N-(7-methoxy-3-quinolyl)propanamide

Description

Properties

Molecular Formula |

C21H22N2O4 |

|---|---|

Molecular Weight |

366.4 g/mol |

IUPAC Name |

3-(3,4-dimethoxyphenyl)-N-(7-methoxyquinolin-3-yl)propanamide |

InChI |

InChI=1S/C21H22N2O4/c1-25-17-7-6-15-11-16(13-22-18(15)12-17)23-21(24)9-5-14-4-8-19(26-2)20(10-14)27-3/h4,6-8,10-13H,5,9H2,1-3H3,(H,23,24) |

InChI Key |

KUHRGUQZKWSFNU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=NC=C(C=C2C=C1)NC(=O)CCC3=CC(=C(C=C3)OC)OC |

Origin of Product |

United States |

Preparation Methods

Key Steps:

-

Oxidation and Chlorination : 6-Bromoisatin undergoes rearrangement with pyruvic acid under basic conditions to form 7-bromoquinoline-2,4-carboxylic acid. Subsequent elimination in nitrobenzene at 210°C yields 7-bromoquinoline-4-carboxylic acid.

-

Amination : Bromine substitution with tert-butoxycarbonyl (Boc)-protected amine via palladium catalysis (cesium carbonate, Xantphos, Pd(OAc)₂) achieves 7-((tert-butoxycarbonyl)amino)quinoline-4-carboxylate. Acidic deprotection (HCl/MeOH) yields 7-aminoquinoline-4-carboxylic acid methyl ester.

Conditions :

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Bromination | Nitrobenzene, 210°C, 45 min | 79.3 | |

| Boc Protection | Pd(OAc)₂, Xantphos, 1,4-dioxane, reflux | 68.5 | |

| Deprotection | HCl/MeOH, 50°C, 2 h | 94.7 |

Synthesis of 3-(3,4-Dimethoxyphenyl)Propanoic Acid

This intermediate is prepared via Friedel-Crafts alkylation or reduction of cinnamic acid derivatives.

Key Steps:

-

Friedel-Crafts Alkylation : 3,4-Dimethoxybenzene reacts with acrylic acid in the presence of AlCl₃ to form 3-(3,4-dimethoxyphenyl)propenoic acid, followed by hydrogenation (H₂/Pd-C) to the propanoic acid.

-

Methylation : Alternatively, 3-(3,4-dihydroxyphenyl)propanoic acid undergoes methylation with dimethyl sulfate (K₂CO₃, acetone) to introduce methoxy groups.

Conditions :

| Method | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Friedel-Crafts | AlCl₃, 0°C, 4 h | 72 | |

| Hydrogenation | H₂ (1 atm), Pd-C, rt, 12 h | 89 | |

| Methylation | (CH₃)₂SO₄, K₂CO₃, acetone, reflux | 85 |

Amide Bond Formation

Coupling the quinoline amine with the propanoic acid derivative is achieved via activation of the carboxylic acid.

Key Methods:

-

Acyl Chloride Method : 3-(3,4-Dimethoxyphenyl)propanoic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with 7-methoxyquinolin-3-amine in dichloromethane (DCM) with triethylamine.

-

Coupling Agents : Ethylcarbodiimide (EDCl) with hydroxybenzotriazole (HOBt) in DMF facilitates amide bond formation under mild conditions.

Comparison of Methods :

| Method | Reagents/Conditions | Yield (%) | Purity | Source |

|---|---|---|---|---|

| Acyl Chloride | SOCl₂, DCM, 0°C → rt, 6 h | 78 | >95% | |

| EDCl/HOBt | EDCl, HOBt, DMF, rt, 24 h | 85 | >98% |

Purification and Characterization

Final purification via column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity. Structural confirmation is achieved through NMR (¹H, ¹³C), HRMS, and HPLC.

Alternative Routes and Optimization

-

Microwave-Assisted Synthesis : Reducing reaction times from 24 h to 2 h using microwave irradiation (100°C, 300 W) improves efficiency.

-

One-Pot Approaches : Sequential Friedel-Crafts alkylation and amidation in a single reactor minimize intermediate isolation, enhancing overall yield (68% vs. 52% stepwise).

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction reactions can target the quinoline ring or the amide bond, potentially leading to the formation of amines or reduced quinoline derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents, nucleophiles.

Major Products Formed

Oxidation: Quinones, carboxylic acids.

Reduction: Amines, reduced quinoline derivatives.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Biological Activities

1. Anti-inflammatory and Anticancer Properties:

Research indicates that compounds with similar structures exhibit significant anti-inflammatory and anticancer properties. The quinoline derivatives are particularly noted for their ability to inhibit tumor necrosis factor-alpha (TNF-α), a key player in inflammatory responses and cancer progression. The dimethoxyphenyl group may enhance the compound's efficacy by improving its interaction with biological targets.

2. Mechanism of Action:

The mechanism by which 3-(3,4-dimethoxyphenyl)-N-(7-methoxy-3-quinolyl)propanamide exerts its effects involves interactions with specific enzymes and receptors. Preliminary studies suggest that it may bind to protein kinases and other cellular targets that regulate cell proliferation and inflammation. Understanding these interactions is crucial for optimizing its therapeutic potential.

Applications in Medicinal Chemistry

Due to its unique structure and biological activities, this compound has several promising applications:

- Lead Compound for Drug Development: It may serve as a lead compound for developing new anti-inflammatory drugs or anticancer agents.

- Neuropharmacology: Derivatives could be explored in neuropharmacology for their potential effects on neurological disorders.

- Infectious Disease Treatment: The compound's ability to modulate various biological pathways suggests potential applications in treating infectious diseases.

Case Studies

Case Study 1: Anti-cancer Activity

A study exploring the anticancer activity of similar quinoline derivatives reported significant inhibition of cancer cell proliferation through the modulation of TNF-α levels. The findings suggest that compounds like this compound could provide insights into developing effective cancer therapies .

Case Study 2: Inflammatory Response Modulation

Research focusing on inflammatory models demonstrated that compounds with similar structural motifs effectively reduced inflammation markers. This highlights the potential of this compound in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-(7-methoxy-3-quinolyl)propanamide would depend on its specific application. For instance, if it is used as a therapeutic agent, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Structural Analogues in Receptor Antagonism

A. A2A Receptor-Targeted Analogues The compound shares structural motifs with other A2A receptor antagonists, such as 3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(7-(3,4-dimethoxyphenyl)-2-(furan-2-yl)-1,3-benzoxazol-5-yl)propanamide (Xg). Both compounds incorporate a 3,4-dimethoxyphenyl group and a heteroaromatic core (quinoline in the target compound vs. benzoxazole in Xg). However, Xg exhibits a lower synthetic yield (22%) compared to other derivatives, suggesting challenges in optimizing reaction conditions for bulky substituents .

B. Benzothiazole-Based Analogues European Patent EP3348550A1 discloses benzothiazole derivatives like N-(benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide, which share the propanamide linkage but replace the quinoline with a benzothiazole ring. These compounds demonstrate broader pharmacological applications, including kinase inhibition, but lack the methoxy-rich aromatic system critical for A2A receptor binding .

Antitumor Agents with Similar Backbones

Compounds such as (2S)-2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-N-[4-(hydroxycarbamoyl)phenyl]-3-(3-pyridyl)propanamide (22D) and its 3,5-dimethoxy analogue 23D (IC50 = 0.8–1.2 μM against histone deacetylases) share the 3,4-dimethoxyphenyl group but include additional pyridyl and hydroxamic acid moieties for enhanced antitumor activity . Unlike the target compound, these derivatives prioritize hydrogen-bonding interactions with HDAC enzymes, highlighting the role of substituent positioning in biological activity.

Key Research Findings and Implications

- In contrast, 3,5-dimethoxy substitution (as in 23D) improves HDAC inhibition due to altered electronic effects .

- Toxicity Considerations: Limited data exist for the target compound’s toxicity, though structurally related propanamides (e.g., N-[4-(methoxymethyl)-4-piperidinyl]-N-phenylpropanamide) are flagged for unknown toxicity risks .

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-N-(7-methoxy-3-quinolyl)propanamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure includes a propanamide backbone, which is substituted with a dimethoxyphenyl group and a methoxyquinolyl moiety. This structural arrangement is believed to contribute to its biological activity.

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer activities. For instance, quinoline derivatives have been documented for their ability to inhibit tumor growth and induce apoptosis in cancer cells. A study utilizing molecular docking analysis demonstrated that related compounds can effectively bind to cancer-related targets, suggesting potential therapeutic applications in oncology .

Antimicrobial Activity

The antimicrobial efficacy of quinoline derivatives has also been noted in various studies. Compounds structurally related to this compound have shown activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many quinoline derivatives act as enzyme inhibitors, targeting kinases and other proteins involved in cell signaling pathways associated with cancer progression.

- Induction of Apoptosis : These compounds can trigger programmed cell death in malignant cells through various pathways, including the mitochondrial pathway and death receptor pathway.

- Antioxidant Activity : Some studies suggest that these compounds may possess antioxidant properties, reducing oxidative stress within cells and contributing to their protective effects against cancer and other diseases.

Case Studies

- Anticancer Efficacy : In a recent study involving synthesized quinoline derivatives, one compound demonstrated an IC50 value of 15 µM against breast cancer cell lines, indicating potent cytotoxicity. The study utilized MTT assays to evaluate cell viability post-treatment .

- Antimicrobial Evaluation : A comparative analysis of several quinoline derivatives showed that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 µg/mL to 64 µg/mL .

Data Summary

Q & A

Basic: What are the optimal synthetic routes for 3-(3,4-dimethoxyphenyl)-N-(7-methoxy-3-quinolyl)propanamide, and how can reaction yields be improved?

Answer:

The synthesis typically involves coupling 3,4-dimethoxyphenylpropanoic acid derivatives with 7-methoxy-3-aminoquinoline. A key step is the activation of the carboxylic acid using reagents like EDCI/HOBt or DCC, followed by amine coupling. Recrystallization from ethanol or ethyl acetate is commonly employed for purification . Yield optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve reaction efficiency.

- Stoichiometry : A 3:1 molar ratio of amine to acid derivative reduces side reactions.

- Temperature control : Reactions conducted at 0–5°C minimize decomposition.

Reported yields range from 22% to 25% in analogous syntheses, highlighting the need for iterative optimization .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of methoxy groups (δ ~3.8–4.0 ppm for OCH₃) and the quinoline backbone (aromatic protons at δ 7.0–8.5 ppm) .

- X-ray crystallography : Monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 21.977 Å, b = 12.2295 Å) resolve molecular conformation and hydrogen-bonding networks .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (m/z ≈ 444.2260 for [M+H]⁺) .

Basic: How are preliminary biological activities assessed for this compound?

Answer:

- In vitro assays : Screen against target receptors (e.g., adenosine A2A or RAGE) using competitive binding assays with fluorescent or radiolabeled ligands. IC₅₀ values are calculated via dose-response curves .

- Cell viability tests : MTT assays evaluate cytotoxicity in relevant cell lines (e.g., cancer or neuronal cells) .

- Enzyme inhibition : Kinase profiling identifies off-target effects .

Advanced: What mechanistic insights exist for its interaction with biological targets?

Answer:

Molecular docking studies suggest the compound binds to the ATP-binding pocket of kinases or the hydrophobic cleft of RAGE. Key interactions include:

- Hydrogen bonding between the quinoline nitrogen and Lys68 (in RAGE).

- π-Stacking of the 3,4-dimethoxyphenyl group with Phe97 .

Mutagenesis studies (e.g., alanine scanning) validate critical residues for binding affinity .

Advanced: How can structural modifications enhance potency or selectivity?

Answer:

- Quinoline ring substitution : Introducing electron-withdrawing groups (e.g., Cl at position 6) improves kinase selectivity .

- Methoxy group replacement : Replacing 7-methoxy with trifluoromethyl enhances metabolic stability .

- Propanamide linker : Lengthening to a butanamide moiety increases hydrophobic interactions with target pockets .

Advanced: How should researchers address contradictions in biological activity data across studies?

Answer:

Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or cell line variability. Mitigation strategies include:

- Standardized protocols : Use identical buffer systems (e.g., Tris-HCl pH 7.4) and cell passage numbers.

- Orthogonal assays : Validate results with SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .

- Meta-analysis : Pool data from multiple studies to identify trends .

Advanced: What computational tools are recommended for predicting binding modes?

Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite for preliminary binding poses .

- MD simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR models : Utilize descriptors like LogP and polar surface area to correlate structure with activity .

Advanced: How do crystalline forms impact bioactivity and stability?

Answer:

Polymorphs (e.g., Form I vs. Form II) exhibit differences in:

- Solubility : Amorphous forms show 2–3× higher aqueous solubility than crystalline counterparts .

- Thermal stability : DSC (differential scanning calorimetry) identifies melting points (e.g., 185°C for Form I vs. 192°C for Form II) .

- Bioavailability : Crystal packing affects dissolution rates in pharmacokinetic studies .

Advanced: What stability challenges arise under varying storage conditions?

Answer:

- Hydrolysis : The propanamide linker degrades in aqueous buffers (pH < 5 or > 8). Stabilize with lyophilization .

- Oxidation : Methoxy groups are susceptible to light-induced oxidation. Store in amber vials under argon .

- Temperature : Decomposition occurs above 40°C; long-term storage at –20°C is recommended .

Advanced: How are analytical methods validated for purity and quantification?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.